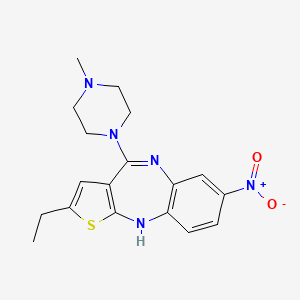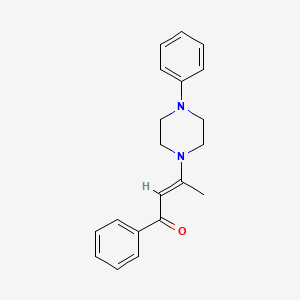
2,2'-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) is an organic compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to bind to bacterial DNA and inhibit essential cellular processes . The compound’s structure allows it to interact with various enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can be compared with other thiadiazole derivatives, such as:
2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane): This compound has similar structural features but different reactivity and applications.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a similar phenylene core but different functional groups, leading to distinct chemical and biological properties.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: This compound also features a phenylene core but with oxazole rings instead of thiadiazole, resulting in different reactivity and applications.
The uniqueness of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77477-87-3 |
|---|---|
Molecular Formula |
C24H34N4S2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2-heptyl-5-[4-(5-heptyl-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H34N4S2/c1-3-5-7-9-11-13-21-25-27-23(29-21)19-15-17-20(18-16-19)24-28-26-22(30-24)14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
CIZVKWNAEGVUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)C3=NN=C(S3)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


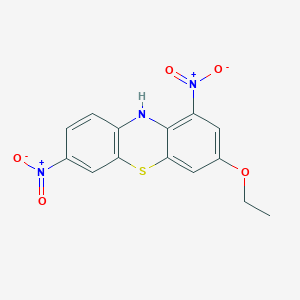
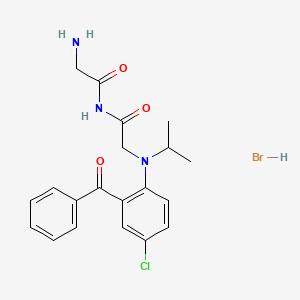
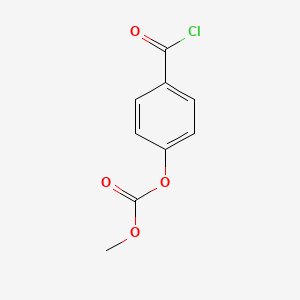
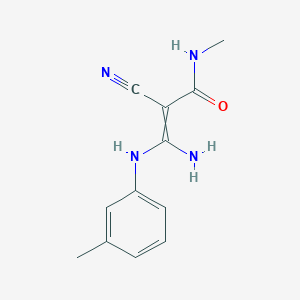
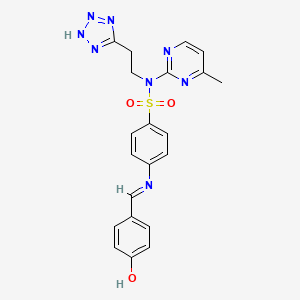
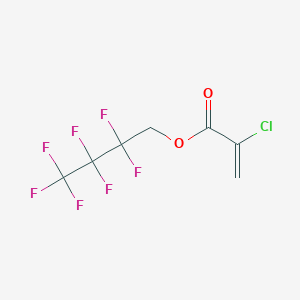
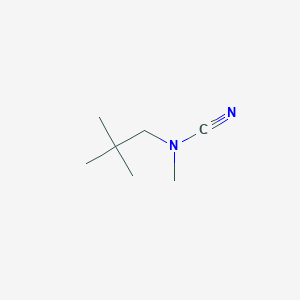
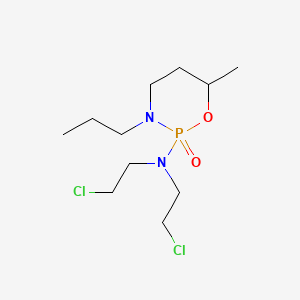
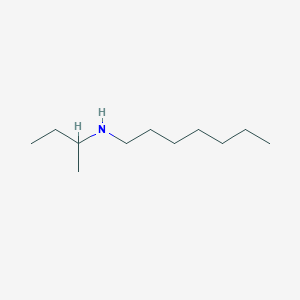
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
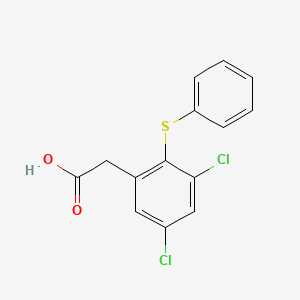
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
